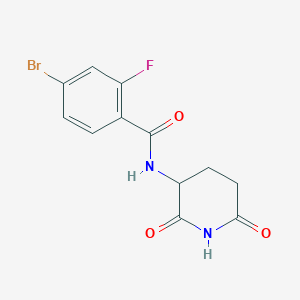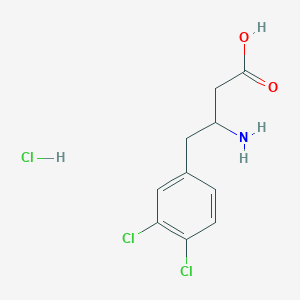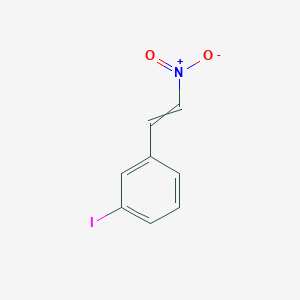
1-Iodo-3-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol . This compound is characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction typically requires a strong electrophile and a catalyst to facilitate the substitution.
Industrial Production Methods: Industrial production of 1-Iodo-3-(2-nitrovinyl)benzene often involves large-scale electrophilic aromatic substitution reactions. The process includes the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide to introduce the iodine atom, followed by the addition of a nitrovinyl group under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or phenol can be used to replace the iodine atom.
Major Products Formed:
Oxidation: Products include nitrobenzene derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or phenoxy derivatives.
Applications De Recherche Scientifique
1-Iodo-3-(2-nitrovinyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and nitrovinyl group facilitate these interactions by making the benzene ring more reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Iodobenzene: Similar structure but lacks the nitrovinyl group.
Nitrobenzene: Contains a nitro group but lacks the iodine atom.
(2-Nitrovinyl)benzene: Similar structure but lacks the iodine atom.
Uniqueness: 1-Iodo-3-(2-nitrovinyl)benzene is unique due to the presence of both an iodine atom and a nitrovinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C8H6INO2 |
|---|---|
Poids moléculaire |
275.04 g/mol |
Nom IUPAC |
1-iodo-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H |
Clé InChI |
UOMPHARQWBEJHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)
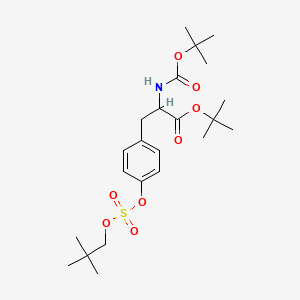
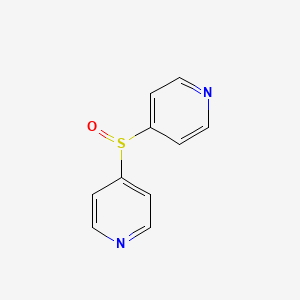
![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)
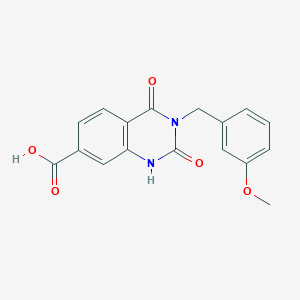
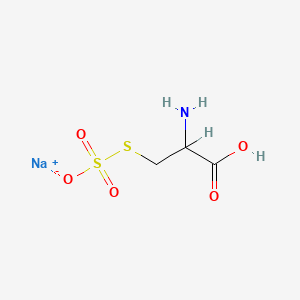
![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
